molecular formula C15H18N2O2S B1523302 1-(6-Butyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283108-56-4

1-(6-Butyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Cat. No. B1523302
M. Wt: 290.4 g/mol
InChI Key: GXSMMWCYTPKRNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Butyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (1-BTZ) is a novel organic acid that has recently been studied for its potential applications in various scientific research fields. It has been identified as a key intermediate for the synthesis of several biologically active compounds, including drugs and pharmaceuticals. 1-BTZ has also been found to have various biochemical and physiological effects on various organisms.

Scientific Research Applications

Synthesis and Biological Activity

Research on N-substituted-3-chloro-2-azetidinones, closely related to the chemical structure , has shown these compounds exhibit good to moderate antibacterial activity against a range of microorganisms including Staphylococcus aureus, Bacillus subtilis, Psuedomonas aeruginosa, and Escherichia coli. However, these compounds did not show activity against tested fungal species (Chavan & Pai, 2007).

Proline Analogue and Plant Studies

Azetidine-2-carboxylic acid, a proline analogue, has been utilized in the study of proline metabolism and protein conformation. Its uptake and incorporation were examined in Arabidopsis thaliana and Escherichia coli, providing a tool for understanding biological processes (Verbruggen, van Montagu, & Messens, 1992).

Antimicrobial Activity

Newly synthesized aza-beta lactam and tetrazole derivatives bearing the imidazo[2,1-b]benzothiazole moiety have shown to possess antimicrobial properties. This highlights the potential for chemical modifications to enhance antimicrobial efficacy (Al-Sultani & Al-lami, 2021).

Azetidine-2-carboxylic Acid in Agriculture

The presence of azetidine-2-carboxylic acid in the food chain, particularly in sugar beet byproducts fed to farm animals, raises concerns about its entry into the human food supply and its potential toxicological impacts. This underscores the importance of monitoring non-protein amino acids in agricultural products (Rubenstein et al., 2009).

properties

IUPAC Name

1-(6-butyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-2-3-4-10-5-6-12-13(7-10)20-15(16-12)17-8-11(9-17)14(18)19/h5-7,11H,2-4,8-9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSMMWCYTPKRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Butyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(6-Butyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(6-Butyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(6-Butyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(6-Butyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

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